molecular formula C24H26N6O4S B14128276 5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14128276
M. Wt: 494.6 g/mol
InChI Key: GKCCBDGUJYSNJT-UHFFFAOYSA-N
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Description

5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and a pyrimidine-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives . The piperazine ring is then introduced via nucleophilic substitution reactions . Finally, the sulfonyl and pyrimidine-dione groups are added through sulfonation and cyclization reactions, respectively .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties .

Biology

Biologically, the compound has shown potential as an antimicrobial and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are being explored for their potential use in treating various diseases, including cancer and infectious diseases .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets in the body. It can bind to enzymes and receptors, inhibiting their activity and thereby exerting its therapeutic effects. The pathways involved often include inhibition of DNA synthesis and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a similar benzimidazole structure.

    Omeprazole: A proton pump inhibitor that also contains a benzimidazole ring.

    Metronidazole: An antimicrobial agent with a similar imidazole core.

Uniqueness

What sets 5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione apart is its combination of multiple pharmacophores in a single molecule, which can lead to a broader spectrum of biological activity and potential therapeutic applications.

Properties

Molecular Formula

C24H26N6O4S

Molecular Weight

494.6 g/mol

IUPAC Name

5-[4-(1-benzylbenzimidazol-2-yl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C24H26N6O4S/c1-26-17-21(22(31)27(2)24(26)32)35(33,34)29-14-12-28(13-15-29)23-25-19-10-6-7-11-20(19)30(23)16-18-8-4-3-5-9-18/h3-11,17H,12-16H2,1-2H3

InChI Key

GKCCBDGUJYSNJT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5

Origin of Product

United States

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